3',4'-二羟基氟比洛芬

描述

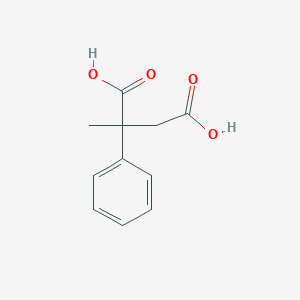

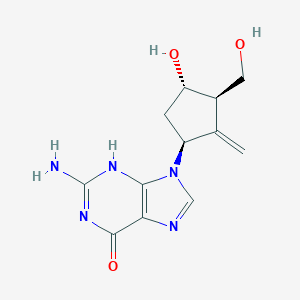

3',4'-Dihydroxyflurbiprofen is a derivative of flurbiprofen, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis. The modification of flurbiprofen by hydroxylation results in metabolites such as 4'-hydroxyflurbiprofen, which can be detected and quantified in biological fluids like urine and plasma. The presence of hydroxyl groups in the structure of 3',4'-Dihydroxyflurbiprofen may influence its pharmacokinetic and pharmacodynamic properties, as well as its interaction with biological systems.

Synthesis Analysis

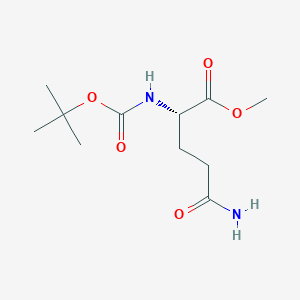

The synthesis of hydroxylated derivatives of proline, which share structural similarities with 3',4'-Dihydroxyflurbiprofen, involves modifications that can affect molecular recognition and biological activity. For instance, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to 3',4'-Dihydroxyflurbiprofen, has been achieved starting from 4-oxo-l-proline derivatives . Although not directly related to the synthesis of 3',4'-Dihydroxyflurbiprofen, these methods could potentially be adapted for the synthesis of hydroxylated flurbiprofen derivatives.

Molecular Structure Analysis

The molecular structure of hydroxylated compounds can significantly impact their biological activity. For example, the introduction of a fluorine atom at the C3 position of 4-hydroxyprolines does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but does alter the ring pucker preference . This change in molecular structure can influence the binding affinity to biological targets, as seen with the von Hippel–Lindau (VHL) E3 ligase. Such structural analyses are crucial for understanding the activity of 3',4'-Dihydroxyflurbiprofen and its interactions with biological systems.

Chemical Reactions Analysis

The chemical reactivity of hydroxylated compounds can lead to the formation of various derivatives with potential biological activities. For instance, 4-hydroxydithiocoumarin can undergo oxidative cross dehydrogenative coupling reactions to yield 3-sulfenylindole derivatives, which exhibit anti-cell proliferative activity . Although this reaction does not directly involve 3',4'-Dihydroxyflurbiprofen, it demonstrates the type of chemical transformations that hydroxylated compounds can undergo, potentially leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',4'-Dihydroxyflurbiprofen and its metabolites can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been developed for the quantitation of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in urine and plasma . Additionally, HPLC coupled with tandem mass spectrometry (MS/MS) has been utilized for the simultaneous determination of flurbiprofen and 4'-hydroxyflurbiprofen in human plasma, demonstrating improved sensitivity and specificity for these compounds . These analytical methods are essential for understanding the pharmacokinetics and dynamics of 3',4'-Dihydroxyflurbiprofen in clinical applications.

科学研究应用

微生物中的生物转化

念珠菌属物种,特别是念珠菌属 elegans DSM 1908 和念珠菌属 blakesleeana DSM 1906,可以转化氟比洛芬,导致产生单羟基化和二羟基化的代谢物,包括 4'-羟基氟比洛芬和 II 期(结合)代谢物,如硫酸化药物。微生物中的这种转化突出了真菌在药物代谢研究中的潜在用途 (Amadio, Gordon, & Murphy, 2010).

色谱分析和代谢物

已开发出反相高效液相色谱方法来定量氟比洛芬及其主要代谢物的 R-和 S-对映体,包括 3',4'-二羟基氟比洛芬。此类方法对于表征这些化合物在人体中的分布至关重要,为进一步的药代动力学研究奠定了基础 (Knadler & Hall, 1989).

心脏保护作用

3',4'-二羟基黄酮醇 (DiOHF) 是一种心脏保护黄酮醇,可以减少心肌缺血和再灌注后的损伤,表明其在治疗心血管疾病中具有前景。对 DiOHF 的构效关系的研究揭示了其血管舒张和抗氧化活性的见解 (Qin 等,2008).

临床药代动力学

氟比洛芬的临床药代动力学涉及其手性中心和药代动力学的立体选择性,提供了对各个对映体的药代动力学的见解,尤其是在镇痛和抗炎作用方面。了解氟比洛芬的药代动力学,包括其代谢物如 3',4'-二羟基氟比洛芬,对于优化其临床使用至关重要 (Davies, 1995).

液相色谱-质谱联用在临床应用中的应用

开发了一种使用串联质谱的高效液相色谱分析方法,用于同时测定人血浆中的氟比洛芬及其主要代谢物 4'-羟基氟比洛芬,这突出了其在药代动力学研究和临床应用中的重要性 (Lee 等,2014).

属性

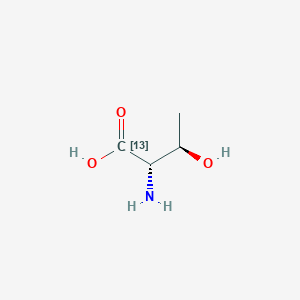

IUPAC Name |

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMZAQJKURKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984565 | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-Dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

CAS RN |

66067-41-2 | |

| Record name | 3',4'-Dihydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)